molecular formula C10H11NOS B1609548 Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI) CAS No. 749261-40-3

Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI)

Cat. No.: B1609548
CAS No.: 749261-40-3
M. Wt: 193.27 g/mol
InChI Key: HOWJPQXDLZDTBF-MRVPVSSYSA-N
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Description

Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI) is an organic compound with the molecular formula C10H11NOS It is characterized by the presence of an isothiocyanate group attached to an ethyl chain, which is further connected to a methoxy-substituted benzene ring

Preparation Methods

The synthesis of Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI) typically involves the reaction of 4-methoxybenzyl chloride with potassium thiocyanate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the isothiocyanate group. The reaction conditions generally include:

    Temperature: Room temperature to moderate heating.

    Solvent: Commonly used solvents include acetone or ethanol.

    Reaction Time: Several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including continuous flow processes and the use of more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols, forming thioureas or thiocarbamates.

    Hydrolysis: In the presence of water and acid or base, the isothiocyanate group can hydrolyze to form corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major products formed from these reactions include sulfoxides, sulfones, amines, thioureas, and thiocarbamates.

Scientific Research Applications

Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins, through the formation of thiourea linkages, which can be useful in studying protein function and interactions.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI) exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins, leading to the formation of stable thiourea linkages. This reactivity is exploited in various applications, including the modification of proteins for research purposes and the development of bioactive compounds.

Comparison with Similar Compounds

Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI) can be compared with other similar compounds, such as:

    1-Isothiocyanato-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

    1-Isothiocyanato-4-ethylbenzene: Similar structure but with an ethyl group instead of a methoxy group.

    1-Isothiocyanato-4-chlorobenzene: Similar structure but with a chloro group instead of a methoxy group.

The uniqueness of Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI) lies in the presence of the methoxy group, which can influence its reactivity and interactions with other molecules, making it suitable for specific applications in synthetic chemistry and materials science.

Properties

IUPAC Name

1-[(1R)-1-isothiocyanatoethyl]-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-8(11-7-13)9-3-5-10(12-2)6-4-9/h3-6,8H,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWJPQXDLZDTBF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426984
Record name AG-G-98289
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749261-40-3
Record name 1-[(1R)-1-Isothiocyanatoethyl]-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749261-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-G-98289
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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